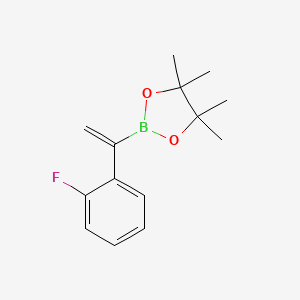
2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: Converts the boron moiety to a hydroxyl group.
Reduction: Reduces the vinyl group to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(1-(2-Hydroxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reduction: 2-(1-(2-Fluoroethyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: 2-(1-(2-Aminophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Scientific Research Applications
2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: In the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its boron moiety, which participates in transmetalation reactions in the presence of a palladium catalyst. This process involves the transfer of the boron-bound organic group to the palladium center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to the presence of the dioxaborolane ring. This makes it particularly effective in Suzuki–Miyaura coupling reactions, providing higher yields and greater functional group tolerance.
Properties
Molecular Formula |
C14H18BFO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BFO2/c1-10(11-8-6-7-9-12(11)16)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 |
InChI Key |
YWXWCZXQPPXLIN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
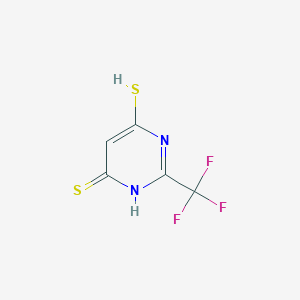
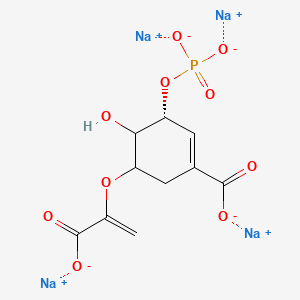
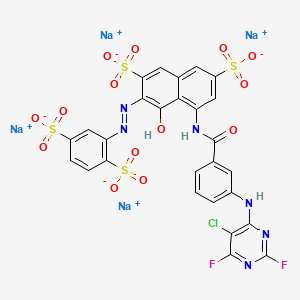
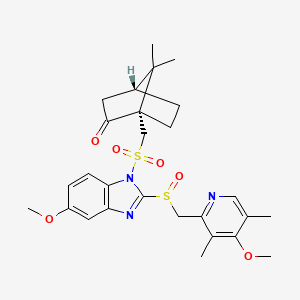

![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)


![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
